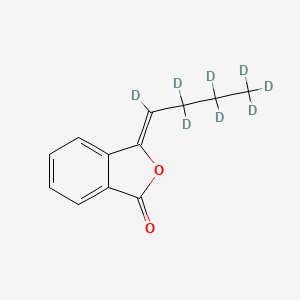
3-Butylidene Phthalide-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butylidene Phthalide-d8 is a deuterated derivative of 3-Butylidene Phthalide, a natural compound found in celery extract. This compound has gained attention due to its potential therapeutic and environmental applications. The deuterated form, this compound, is often used in scientific research to study the behavior and properties of its non-deuterated counterpart.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butylidene Phthalide-d8 involves the deuteration of 3-Butylidene Phthalide. This process typically includes the following steps:
Starting Material: The synthesis begins with 3-Butylidene Phthalide.
Deuteration: The compound is subjected to deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace the hydrogen atoms with deuterium atoms.
Purification: The resulting this compound is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of 3-Butylidene Phthalide are exposed to deuterium gas in industrial reactors.
Catalysis: Efficient catalysts like Pd/C are used to facilitate the deuteration process.
Purification and Quality Control: Advanced purification methods and stringent quality control measures are employed to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
3-Butylidene Phthalide-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalic anhydrides.
Reduction: Reduction reactions can convert it into different phthalide derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
The major products formed from these reactions include various phthalide derivatives, phthalic anhydrides, and substituted phthalides, depending on the specific reaction conditions and reagents used.
科学研究应用
3-Butylidene Phthalide-d8 has a wide range of scientific research applications, including:
Chemistry
Isotope Labeling: Used as an isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular interactions.
Synthetic Chemistry: Employed in the synthesis of complex organic molecules and as a precursor in various chemical reactions.
Biology
Metabolic Studies: Utilized in metabolic studies to trace the pathways and interactions of 3-Butylidene Phthalide in biological systems.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic processes.
Medicine
Therapeutic Research: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Drug Development: Used in the development of new drugs and therapeutic agents.
Industry
Agriculture: Studied for its potential use as a natural pesticide due to its larvicidal activity.
Environmental Science: Investigated for its role in environmental remediation and pollution control.
作用机制
The mechanism of action of 3-Butylidene Phthalide-d8 involves its interaction with various molecular targets and pathways. Some key aspects include:
Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways and cellular processes.
Receptor Binding: It may bind to certain receptors, modulating signal transduction pathways and cellular responses.
Gene Expression: The compound can influence gene expression, leading to changes in protein synthesis and cellular functions.
相似化合物的比较
3-Butylidene Phthalide-d8 can be compared with other similar compounds, such as:
Ligustilide: Another phthalide derivative with similar biological activities but different structural features.
Butylphthalide: Known for its neuroprotective effects and used in the treatment of neurological disorders.
Cnidilide: A phthalide compound with distinct pharmacological properties and applications.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful in isotope labeling studies and NMR spectroscopy. Its specific interactions with molecular targets and pathways also distinguish it from other similar compounds.
属性
IUPAC Name |
(3Z)-3-(1,2,2,3,3,4,4,4-octadeuteriobutylidene)-2-benzofuran-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-8H,2-3H2,1H3/b11-8-/i1D3,2D2,3D2,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBOCUXXNSOQHM-IKGHHJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C2=CC=CC=C2C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C/1\C2=CC=CC=C2C(=O)O1)/C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
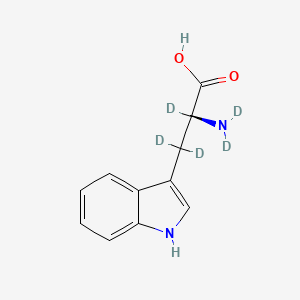
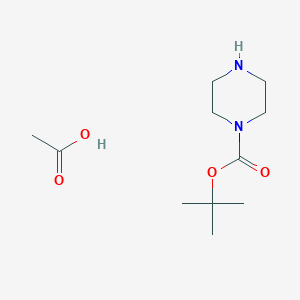



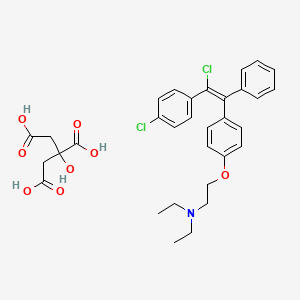
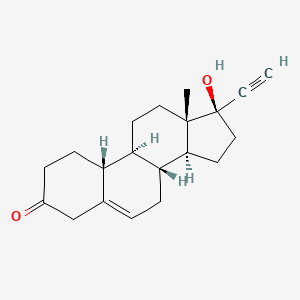
![2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride](/img/structure/B1146689.png)
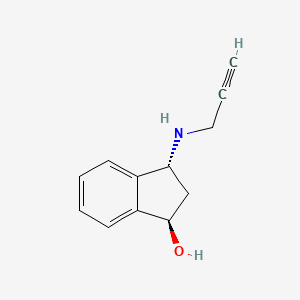
![Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-,hydrochloride, (R*,S*)-](/img/structure/B1146696.png)
